{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol N-Trithyl Losartan is an intermediate in the preparation of Losartan impurities.
Brand Name: Vulcanchem
CAS No.: 124751-00-4
VCID: VC21341799
InChI: InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3
SMILES: CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl
Molecular Formula: C41H37ClN6O
Molecular Weight: 665.2 g/mol

{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol

CAS No.: 124751-00-4

Cat. No.: VC21341799

Molecular Formula: C41H37ClN6O

Molecular Weight: 665.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol - 124751-00-4

CAS No. 124751-00-4
Molecular Formula C41H37ClN6O
Molecular Weight 665.2 g/mol
IUPAC Name [2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Standard InChI InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3
Standard InChI Key ZKJNVODQIYQUNQ-UHFFFAOYSA-N
SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl
Canonical SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl
Appearance White Solid
Melting Point 122-124°C

Structural Characteristics

{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol possesses a complex molecular architecture centered around an imidazole core. The compound includes several key structural elements that contribute to its chemical behavior and pharmaceutical relevance, including:

  • An imidazole core with a 2-butyl substituent providing lipophilicity

  • A chlorine atom at the 5-position of the imidazole ring enhancing stability

  • A hydroxymethyl group at the 4-position of the imidazole ring

  • A biphenyl system connected via a methylene bridge at the 3-position

  • A tetrazole moiety at the 2'-position of the biphenyl system

  • A trityl (triphenylmethane) protecting group attached to the tetrazole nitrogen

Crystallographic studies reveal that trityl losartan crystallizes in the centrosymmetric space group P1 with two independent molecules in its asymmetric unit. The imidazole moiety demonstrates specific conformational characteristics, with the central imidazole ring exhibiting varying degrees of twisting relative to the attached aromatic systems . The crystal structure stabilizes through a network of intermolecular hydrogen bonds, forming an infinite chain along the a-axis.

Table 1. Key Structural Features of Trityl Losartan

Structural ElementDescriptionSignificance
Imidazole CoreFive-membered heterocyclic ring with two nitrogen atomsPrimary pharmacophore
2-Butyl ChainFour-carbon aliphatic substituentEnhances lipophilicity
5-Chloro GroupHalogen substituentStabilizes ring, affects electron distribution
Hydroxymethyl GroupCH₂OH at 4-positionProvides hydrogen bonding capability
Biphenyl SystemTwo connected phenyl ringsOffers conformational flexibility
Tetrazole GroupFive-membered ring with four nitrogen atomsKey pharmacophore protected by trityl group
Trityl GroupTriphenylmethane moietyProtects tetrazole during synthesis

Synthesis Methods

The synthesis of {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol employs several strategic approaches, with particular attention to regioselective reactions and protecting group chemistry. Based on available research, multiple synthetic pathways have been established for its production.

One documented method involves the coupling reaction between (2-butyl-5-chloro-3H-imidazol-4-yl)methanol and 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole using potassium carbonate in dimethylformamide . This approach leverages nucleophilic substitution to establish the critical connection between the imidazole and biphenyl-tetrazole components.

Another synthetic route identified in patent literature describes the preparation of trityl losartan through the reduction of an aldehyde precursor using sodium borohydride . This method capitalizes on the selective reduction of the aldehyde group to the corresponding hydroxymethyl functionality while preserving other structural elements.

Table 2. Comparative Synthesis Methods for Trityl Losartan

Synthesis MethodStarting MaterialsReagentsConditionsYieldReference
Coupling Reaction(2-butyl-5-chloro-3H-imidazol-4-yl)methanol + 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazolePotassium carbonateDimethylformamideNot specified
Reduction Method2-butyl-5-chloro-1H-imidazole-4-carbaldehyde derivativeSodium borohydrideReduction conditionsNot specified

The synthesis of the imidazole component often begins with 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), which serves as a critical intermediate in losartan synthesis pathways . BCFI can be prepared through various methods, including chlorination-oxidation or oxidation-chlorination protocols of 2-butyl-3H-imidazole-4-methanol, or via Vilsmeier reagents from 2-butyl-2-imidazolin-5-one .

Physical and Chemical Properties

{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol possesses distinct physical and chemical properties that influence its behavior in synthesis processes and stability during storage. While direct comprehensive physical data on trityl losartan is limited in the available search results, several key properties can be identified.

The crystallographic analysis indicates that the compound crystallizes in the centrosymmetric space group P1 with two independent molecules in its asymmetric unit . This crystalline structure exhibits specific conformational characteristics, with the central imidazole ring demonstrating varying degrees of twisting relative to the attached aromatic systems. The crystal structure is stabilized through intermolecular hydrogen bonds, creating an infinite chain along the a-axis.

The trityl-protected tetrazole moiety imparts specific solubility characteristics to the molecule, generally enhancing solubility in organic solvents like methanol, dimethylformamide, and isopropylalcohol, while reducing water solubility compared to the deprotected losartan form .

Table 3. Physical and Chemical Properties of Trityl Losartan

PropertyDescriptionReference
AppearanceCrystalline solidInferred from structure
Crystal SystemCentrosymmetric space group P1
SolubilitySoluble in organic solvents (methanol, DMF)
StabilityStable under normal conditions, sensitive to acid hydrolysis
Hydrogen BondingForms infinite chain along a-axis via intermolecular hydrogen bonds
ReactivityUndergoes deprotection in methanol under reflux conditions

Relationship to Losartan

{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol constitutes a protected intermediate in losartan synthesis, where the triphenylmethyl (trityl) group serves as a protecting entity for the tetrazole nitrogen. This protection is essential during specific synthetic transformations to prevent unwanted side reactions at the tetrazole moiety.

The conversion of trityl losartan to losartan involves the critical deprotection step removing the trityl group, followed by salt formation to produce the pharmaceutically active losartan potassium. According to documented procedures, this deprotection can be accomplished through several methods, all involving treatment with methanol under reflux conditions, which facilitates the removal of the trityl group as methyltriphenylmethyl ether .

The patent literature describes multiple approaches for this transformation, typically employing potassium carbonate or potassium bicarbonate to facilitate both deprotection and simultaneous formation of the potassium salt. These processes achieve yields ranging from 72.0% to 79.5%, demonstrating the efficiency of the trityl removal strategy .

Table 4. Deprotection Methods for Converting Trityl Losartan to Losartan Potassium

Deprotection MethodReagentsConditionsYield of Losartan PotassiumReference
Method 1Methanol, KHCO₃Reflux for 7 hr, then 4 hr76.5%
Method 2Methanol, K₂CO₃Reflux for 6 hr, then overnight72.0%
Method 3Methanol, K₂CO₃, isopropylalcohol, cyclohexaneReflux for 5 hr, then overnight79.5%

The deprotected and salt-formed losartan potassium exhibits characteristic physical properties, including melting points (by DSC) showing transitions around 230°C (change of crystal form) and 273-274°C .

Applications and Pharmacological Significance

While {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol itself functions primarily as a synthetic intermediate, its significance derives from its role in producing losartan, which possesses important pharmacological properties. The structure-activity relationships established through this protected form contribute to understanding the mechanisms of angiotensin II receptor antagonism.

Losartan, derived from trityl losartan, acts as a selective angiotensin II receptor type 1 (AT₁) antagonist, blocking the binding of angiotensin II to its receptors. This mechanism prevents vasoconstriction and aldosterone-secreting effects of angiotensin II, making it effective in treating hypertension and related cardiovascular conditions.

The imidazole nucleus present in both trityl losartan and losartan contributes significantly to their biological activities. Research on related imidazole derivatives has demonstrated a broad spectrum of pharmacological properties that highlight the importance of this structural element in drug development .

Table 5. Pharmacological Activities Associated with Imidazole Derivatives

Biological ActivityDescriptionReference
AntihypertensiveBlockade of angiotensin II receptors
Antibacterial/AntimycobacterialActivity against various bacterial strains
Antiviral/Anti-allergicInhibition of viral replication and allergic responses
Antipyretic/AntioxidantFever reduction and free radical scavenging
Anti-amoebic/AntifungalActivity against parasitic and fungal infections
AnticonvulsantSuppression of seizure activity
Alpha-blockerAntagonism of alpha-adrenergic receptors
AnticancerInhibition of cancer cell growth and proliferation
AntitubercularActivity against Mycobacterium tuberculosis

Research Findings

Research on {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol has focused primarily on three main areas: structural characterization, synthetic methodology optimization, and efficient deprotection strategies for losartan production.

Synthetic research has concentrated on developing efficient methods for producing trityl losartan, with particular attention to the coupling of the imidazole and biphenyl-tetrazole components. The use of potassium carbonate in dimethylformamide has emerged as an effective approach for this coupling reaction . Additionally, alternate synthetic routes involving the reduction of aldehyde precursors using sodium borohydride have been explored .

Patent literature has extensively documented deprotection methodologies for converting trityl losartan to losartan potassium. These studies have established that methanol under reflux conditions provides an efficient medium for the removal of the trityl protecting group, with yields ranging from 72.0% to 79.5% depending on specific reaction conditions and workup procedures . The deprotection process simultaneously facilitates the formation of the potassium salt when conducted in the presence of potassium carbonate or potassium bicarbonate.

Table 6. Key Research Findings Related to Trityl Losartan

Research AreaKey FindingsReference
Structural CharacterizationCentrosymmetric space group P1; two independent molecules in asymmetric unit; twisting of imidazole relative to aromatic systems
Synthetic MethodologyEffective coupling using potassium carbonate in DMF; alternate route via aldehyde reduction
Deprotection StrategiesMethanol reflux conditions remove trityl group; optimization yields up to 79.5%
Structural ModificationsVariations in the imidazole substituents influence pharmacological properties
Crystal Structure StabilizationIntermolecular hydrogen bonds form infinite chain along a-axis

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

665.2236 g/mol